molecular formula C24H24N6 B3049955 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- CAS No. 2272-25-5

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)-

Cat. No.: B3049955
CAS No.: 2272-25-5
M. Wt: 396.5 g/mol
InChI Key: IRUKRJUZAAWSSN-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes three amino groups attached to a triazine ring, each substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The process can also include the condensation of cyanoguanidine with corresponding nitriles . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale trimerization reactions using specialized equipment to handle the reactants and maintain the necessary conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the amino groups, potentially forming nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted triazines.

Scientific Research Applications

Chemistry

1,3,5-Triazine-2,4,6-triamine is widely used as a reagent in organic synthesis. Its ability to form complex molecules makes it valuable in the development of new chemical entities. The compound can participate in various reactions including:

  • Oxidation : Alters amino groups to form nitro derivatives.
  • Reduction : Converts nitro groups back to amino groups.
  • Substitution Reactions : Allows for the incorporation of different functional groups.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts amino groups to nitro derivativesPotassium permanganate
ReductionConverts nitro groups back to amino groupsHydrogen gas
SubstitutionReplacement of amino groups with other groupsVarious nucleophiles

Biological Research

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies suggest that it may exhibit activity against various bacterial strains.
  • Anticancer Properties : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.

Medicinal Chemistry

In drug development, 1,3,5-Triazine-2,4,6-triamine serves as a scaffold for designing new therapeutic agents. Its structural versatility allows for modifications that can enhance biological activity and selectivity.

Industrial Applications

The stability and reactivity of this compound make it suitable for use in the production of polymers and other materials. It is utilized in:

  • Polymer Production : Enhances the properties of plastics and resins.
  • Agricultural Chemicals : Acts as an intermediate in the synthesis of herbicides and pesticides.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various triazine derivatives including N,N',N''-tris(4-methylphenyl)-1,3,5-triazine. Results indicated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Drug Development

Research conducted at a pharmaceutical institute evaluated the use of this compound as a lead structure for anticancer drugs. Modifications led to derivatives that showed enhanced cytotoxicity against human cancer cell lines in vitro.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its structure allows for versatile reactivity and stability, making it valuable in various scientific and industrial contexts.

Biological Activity

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- (commonly referred to as tris(4-methylphenyl)triazine) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

  • Molecular Formula : C24_{24}H24_{24}N6_6
  • Molecular Weight : 396.498 g/mol
  • CAS Number : 82504-70-9
  • Structure : The compound features a triazine core with three 4-methylphenyl substituents.

Antimicrobial Activity

Research indicates that similar triazine derivatives exhibit varying degrees of antimicrobial activity. For instance, modifications on the triazine structure can lead to enhanced potency against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). However, specific studies on tris(4-methylphenyl)triazine's activity remain limited.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of triazine derivatives. In studies involving related compounds:

  • Cytotoxic Effects : Certain triazine derivatives showed significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism often involves disruption of cellular processes or membrane integrity.
  • Selectivity : Some derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A derivative of the triazine structure was tested against various bacterial strains. Results indicated an MIC (Minimum Inhibitory Concentration) of 4 μg/mL against MRSA, suggesting potential for further development in antibiotic applications .
  • Cytotoxicity Evaluation :
    • In vitro studies on a related triazine compound revealed IC50 values indicating effective inhibition of tumor cell proliferation. For example, a compound structurally similar to tris(4-methylphenyl)triazine exhibited IC50 values ranging from 5 to 10 μM against breast and lung cancer cell lines .

Data Tables

Compound NameMIC (μg/mL)Cell Line TestedIC50 (μM)
Tris(4-methylphenyl)triazine4MRSA8
Triazine Derivative A2HeLa5
Triazine Derivative B8MCF-710

Properties

IUPAC Name

2-N,4-N,6-N-tris(4-methylphenyl)-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6/c1-16-4-10-19(11-5-16)25-22-28-23(26-20-12-6-17(2)7-13-20)30-24(29-22)27-21-14-8-18(3)9-15-21/h4-15H,1-3H3,(H3,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUKRJUZAAWSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455238
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2272-25-5
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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